Mefloquine - 53230-10-7

Mefloquine

Catalog Number: EVT-274623
CAS Number: 53230-10-7
Molecular Formula: C17H16F6N2O
Molecular Weight: 378.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-(11S,2'R)-erythro-mefloquine is an optically active form of [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol having (-)-(11S,2'R)-erythro-configuration. An antimalarial agent, used in racemic form, which acts as a blood schizonticide; its mechanism of action is unknown. It has a role as an antimalarial. It is an enantiomer of a (+)-(11R,2'S)-erythro-mefloquine.
Malaria is a protozoan disease that places an enormous burden on human health in endemic areas around the world. The 2020 World Health Organization malaria report indicates a 60% decrease in the global malaria fatality rate between 2000 to 2019. Despite this, malaria remains a significant cause of morbidity and mortality; 90% of deaths from malaria occur in Africa. Individuals at the highest risk for malaria are those in disease naïve populations, children under age 5, refugees in Central and Eastern Africa, nonimmune civilian and military travelers, pregnant women, and immigrants traveling to their place of origin. Mefloquine, commonly known as Lariam, is an antimalarial drug used for the prevention and treatment of malaria caused by infection with Plasmodium vivax and Plasmodium falciparum. The drug was initially discovered by the Walter Reed Army Institute of Research (WRAIR) during a malaria drug discovery program between 1963 until 1976. It was approved by the FDA in 1989, and was first marketed by Hoffman Laroche. This drug has been the subject of widespread controversy due to concerns regarding neurotoxic effects; product information warns of potential serious neuropsychiatric effects.
Mefloquine is an Antimalarial.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
Mefloquine hydrochloride is a natural product found in Aspergillus sclerotiorum with data available.
Mefloquine Hydrochloride is the hydrochloride salt form of mefloquine, a piperidinyl quinidine with antimalarial activity. Although the exact mechanism of mefloquine hydrochloride is largely unknown, this agent acts as a blood schizonticide and probably exert its actions by interacting with the phospholipid bilayer, thereby interfering with the stability of the cell membrane and causing cell lysis. Mefloquine hydrochloride is active against Plasmodium falciparum and Plasmodium vivax.
Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
A phospholipid-interacting antimalarial drug (ANTIMALARIALS). It is very effective against PLASMODIUM FALCIPARUM with very few side effects.
See also: Mefloquine Hydrochloride (has salt form).
Source and Classification

Mefloquine is derived from quinoline, a bicyclic compound that forms the basis for many antimalarial drugs. The compound's full chemical name is (R)-(2S,4S)-4-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-2-ylmethanol. It belongs to the class of 4-aminoquinolines and is often classified under the broader category of antimalarials.

Synthesis Analysis

The synthesis of mefloquine involves several key steps, often starting from simpler quinoline derivatives. Various methods have been developed to produce this compound, with a focus on achieving high yields and selectivity.

Methods and Technical Details

  1. Initial Steps: The synthesis typically begins with 4-bromo-2,8-bis(trifluoromethyl)quinoline, which undergoes lithiation using organolithium reagents.
  2. Formation of Key Intermediates: Subsequent reactions involve acylation and protection of functional groups to form intermediates like mefloquine acetamide.
  3. Final Steps: The final product is obtained through selective deprotection and crystallization processes, often yielding mefloquine hydrochloride as a white solid.

Recent advancements have introduced novel synthetic routes that improve yield and reduce reaction times, such as the use of asymmetric hydrogenation techniques .

Molecular Structure Analysis

Mefloquine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure and Data

  • Chemical Formula: C17H16F6N2O
  • Molecular Weight: 393.32 g/mol
  • Key Features: The structure includes a quinoline ring, a piperidine moiety, and trifluoromethyl groups which enhance lipophilicity and biological activity.

The stereochemistry of mefloquine is significant; it exists primarily as the (11S,12R)-enantiomer, which has been shown to be more effective against malaria than its counterparts .

Chemical Reactions Analysis

Mefloquine participates in various chemical reactions that can modify its structure for research or therapeutic purposes.

Reactions and Technical Details

  1. Acylation Reactions: Mefloquine can undergo acylation to form amides, which can be further modified for enhanced activity.
  2. Hydrogenation: Asymmetric hydrogenation has been utilized to synthesize specific enantiomers of mefloquine with improved pharmacological properties.
  3. Modification Studies: Research has focused on synthesizing analogs with altered functional groups (e.g., SF5 analogs) to improve efficacy and reduce toxicity .
Mechanism of Action

Mefloquine's mechanism of action involves interference with the malaria parasite's ability to metabolize hemoglobin.

Process and Data

  1. Inhibition of Hemozoin Formation: Mefloquine disrupts the conversion of toxic heme into non-toxic hemozoin within the parasite's digestive vacuole.
  2. Impact on Parasite Metabolism: This disruption leads to oxidative stress within the parasite, ultimately resulting in cell death.
  3. Pharmacokinetics: Mefloquine exhibits long half-lives in human plasma (up to several weeks), allowing for effective prophylactic use .
Physical and Chemical Properties Analysis

Mefloquine possesses distinct physical and chemical properties that influence its formulation and therapeutic use.

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water
  • Melting Point: Approximately 125 °C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture
  • pH Sensitivity: Exhibits varying solubility based on pH levels; optimal solubility at acidic pH .
Applications

Mefloquine is primarily used in medical settings for malaria prevention and treatment.

Scientific Uses

  1. Antimalarial Treatment: Effective against both acute infections and as a prophylactic agent for travelers to endemic regions.
  2. Research Applications: Mefloquine serves as a model compound in studies aimed at developing new antimalarial agents with reduced side effects.
  3. Analog Development: Ongoing research focuses on synthesizing mefloquine analogs that may offer improved efficacy or reduced neurotoxicity compared to the parent compound .
Historical Evolution & Development of Mefloquine as an Antimalarial Agent

Origins in Military Pharmacology: Walter Reed Army Institute’s Role in the 1970s

The genesis of mefloquine is inextricably linked to U.S. military efforts during the Vietnam War. In the 1960s–1970s, the Walter Reed Army Institute of Research (WRAIR) spearheaded Project PR 196, a massive screening program evaluating over 250,000 chemical compounds for antimalarial activity. This initiative aimed to protect troops deployed in Southeast Asia, where Plasmodium falciparum had developed widespread resistance to chloroquine and quinine. Mefloquine (then designated WR 142,490) emerged as a lead candidate from this program due to its potent efficacy against multidrug-resistant parasites [1] [8].

The compound’s optimization involved meticulous structure-activity relationship studies focused on quinoline-methanol derivatives. By 1971, the synthetic pathway for mefloquine was established, leveraging a quinoline core with trifluoromethyl substituents to enhance blood-stage schizonticidal activity. The collaboration between WRAIR, the World Health Organization (WHO/TDR), and Hoffmann-La Roche accelerated clinical development, culminating in FDA approval in 1989 under the brand name Lariam [1] [4] [8].

Table 1: Key Milestones in Mefloquine’s Military-Pharmaceutical Development

YearEventInstitution
1960sLaunch of antimalarial screening program (Project PR 196)Walter Reed Army Institute (WRAIR)
1971First synthesis of mefloquineWRAIR
1974Demonstrated prophylactic efficacy in human trialsWHO/TDR & Hoffmann-La Roche
1989FDA approval as Lariam®Hoffmann-La Roche

Transition from Quinine Analogues to Synthetic Quinoline-Methanol Derivatives

Mefloquine’s chemical lineage traces back to quinine—a natural alkaloid isolated from Cinchona bark in 1820. Early synthetic efforts during WWII yielded aminoquinolines like chloroquine, but emerging resistance necessitated structurally novel agents. Mefloquine belongs to the quinoline-methanol class, characterized by a 4-quinolinemethanol backbone with two trifluoromethyl groups at positions 2 and 8. This configuration conferred three critical advantages:

  • Enhanced blood-schizonticidal activity: Disrupted Plasmodium hemoglobin digestion by inhibiting hemozoin biocrystallization more effectively than chloroquine [9] [10].
  • Resistance mitigation: The trifluoromethyl groups sterically hindered common resistance mechanisms mediated by Pfmdr1 gene amplification [1].
  • Pharmacokinetic optimization: High lipophilicity enabled prolonged half-life (2–4 weeks), supporting weekly dosing for prophylaxis [1] [8].

Table 2: Structural Evolution from Quinine to Mefloquine

CompoundCore StructureKey ModificationsEra
QuinineNatural quinolineNone (isolated from Cinchona)1820–1940s
Quinacrine9-aminoacridineAcridine scaffold substitution1930s
Chloroquine4-aminoquinolineDiethylaminoethyl side chain1940s
MefloquineQuinoline-methanol2,8-bis(trifluoromethyl); piperidine ring1970s

Late-stage synthetic refinements focused on stereochemistry: Mefloquine exists as a racemic mixture of erythro-isomers, with the (11R,2S)-enantiomer showing superior efficacy and reduced neurotoxicity compared to its (11S,2R)-counterpart [5] [10]. Industrial production via Wittig rearrangement or Grignard reactions enabled bulk manufacturing, though enantiopure formulations never achieved commercial scale [5].

WHO Essential Medicines List Inclusion and Global Deployment Strategies

Mefloquine was added to the WHO Model List of Essential Medicines (EML) shortly after its approval, reflecting its vital role in managing chloroquine-resistant malaria. It remains listed in the 2023 EML (23rd edition) under Antimalarial medicines - For curative treatment [3] [7]. WHO deployment strategies prioritized mefloquine as:

  • A first-line therapeutic for uncomplicated P. falciparum malaria in Southeast Asia and South America, typically combined with artesunate to form Artesunate-Mefloquine Fixed-Dose Combination (ASMQ FDC). This combination leveraged artesunate’s rapid parasite reduction and mefloquine’s sustained clearance [1] [9].
  • A chemoprophylaxis option for travelers to endemic regions, particularly where multidrug resistance prevailed (e.g., Thai-Cambodia border) [8].

Global utilization peaked in the 1990s–2000s, with an estimated 35 million users worldwide [8]. However, strategic shifts occurred following reports of P. falciparum mefloquine resistance in Cambodia (1985) and Thailand (1990s). By 2019, WHO guidelines repositioned mefloquine as a third-line prophylactic after doxycycline and atovaquone/proguanil due to neuropsychiatric toxicity concerns—though its essential status persists for regions with specific resistance patterns [1] [7] [9].

Table 3: Mefloquine in Global Health Policy

Policy FrameworkRole of MefloquineGeographic Focus
WHO Essential Medicines ListListed since 1989; retained in 2023 updateGlobal
Artemisinin CombinationsArtesunate-Mefloquine (ASMQ) for uncomplicated falciparumSoutheast Asia, South America
Chemoprophylaxis Guidelines3rd-line option (after doxycycline & atovaquone/proguanil)Military, endemic-area travelers

Properties

CAS Number

53230-10-7

Product Name

Mefloquine

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1

InChI Key

XEEQGYMUWCZPDN-DOMZBBRYSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Solubility

3.80e-02 g/L

Synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.